molecular formula C6H13N B3283140 1-Cyclopropylpropan-2-amine CAS No. 762183-54-0

1-Cyclopropylpropan-2-amine

Cat. No.: B3283140
CAS No.: 762183-54-0
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpropan-2-amine is a versatile cyclopropylamine building block in organic synthesis and medicinal chemistry research . Its structure, featuring a cyclopropane ring adjacent to a propan-2-amine chain, makes it a valuable scaffold for exploring structure-activity relationships and for the synthesis of more complex molecules . Cyclopropylamine derivatives are notably employed in the titanium-mediated Kulinkovich reaction for the synthesis of cyclopropylamines from Grignard reagents and nitriles, a key method for constructing cyclopropane rings . Furthermore, structurally similar cyclopropylamine compounds have been investigated as key intermediates in the development of active pharmaceutical ingredients, including ligands for biological receptors such as the histamine H3 receptor, highlighting its potential in central nervous system (CNS) drug discovery programs . This amine serves as a critical precursor for introducing the cyclopropyl group, which can enhance metabolic stability, increase potency, and modify the conformational properties of lead compounds in drug discovery . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJUBRAHXQCZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762183-54-0
Record name 1-cyclopropylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Cyclopropylpropan 2 Amine and Its Stereoisomers

Regioselective and Stereoselective Synthesis Strategies for 1-Cyclopropylpropan-2-amine

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the correct connectivity and three-dimensional arrangement of atoms. The presence of a stereocenter at the second carbon of the propane (B168953) chain necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure forms of the molecule. Modern strategies often focus on catalytic asymmetric reactions that can generate the desired stereoisomer with high fidelity, minimizing the need for classical resolution techniques.

The generation of single enantiomers of chiral amines is a significant focus in organic synthesis, as more than 80% of all drug candidates contain amine functionality. yale.edu For this compound, asymmetric approaches are essential to isolate the desired biologically active enantiomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. One prominent strategy involves the use of sulfinamides, such as tert-butanesulfinamide, a versatile chiral reagent employed on industrial scales for the asymmetric synthesis of a wide variety of amines. yale.edu A potential pathway to enantiopure this compound could involve the condensation of a cyclopropyl (B3062369) methyl ketone precursor with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinyl imine. Diastereoselective addition of a methyl organometallic reagent to this imine, followed by acidic cleavage of the auxiliary, would yield the desired enantiomer of the target amine.

Another powerful approach utilizes a "temporary stereocentre," where an initial aldol (B89426) reaction using a chiral auxiliary establishes a stereocenter that directs a subsequent diastereoselective cyclopropanation. rsc.org The auxiliary and the temporary center are then removed in a retro-aldol cleavage step to yield the enantiopure cyclopropane (B1198618) product. rsc.org

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, offers a complementary strategy. Michael-Initiated Ring-Closure (MIRC) reactions are particularly effective for constructing cyclopropane rings. researchgate.net For instance, the reaction of α-purine acrylates with α-bromo-carboxylic esters, catalyzed by chiral organocatalysts like (DHQD)₂AQN, can produce chiral cyclopropyl derivatives with excellent diastereoselectivities and enantiomeric excesses (93–97% ee). nih.govresearchgate.net A similar strategy could be adapted for precursors of this compound.

StrategyCatalyst/AuxiliaryKey FeaturesPotential Application
Chiral Auxiliarytert-ButanesulfinamideWidely applicable for asymmetric amine synthesis; high diastereoselectivity in nucleophilic additions to derived imines. yale.eduSynthesis of (R)- or (S)-1-Cyclopropylpropan-2-amine from a ketone precursor.
Organocatalysis(DHQD)₂AQNMetal-free; highly effective for Michael-Initiated Ring-Closure (MIRC) reactions. nih.govAsymmetric cyclopropanation of an α,β-unsaturated precursor to form the chiral cyclopropane core.

Transition metal catalysis is one of the most powerful tools for synthesizing chiral cyclopropanes, typically through the reaction of an alkene with a diazoalkane or a surrogate carbene precursor. nih.gov A significant challenge with this method is the hazardous nature of diazo compounds, which has spurred the development of safer alternatives. nih.gov

Recent advances have focused on using gem-dichloroalkanes as carbene precursors in reactions catalyzed by cobalt complexes. nih.govpurdue.edu This approach avoids energetic diazoalkanes and is effective for the cyclopropanation of monosubstituted, 1,1-disubstituted, and internal alkenes. nih.gov Cobalt(II)-based metalloradical catalysis has also been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates, yielding chiral cyclopropyl α-amino acids with high stereoselectivity. nih.gov

Rhodium catalysts are also widely used. For example, the diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates can be achieved using Rh₂(OAc)₄. organic-chemistry.org The use of chiral dirhodium catalysts, such as Rh₂(TBSP)₄, can impart moderate enantioselectivity (55% ee) in these transformations. organic-chemistry.org Furthermore, biocatalysis using engineered enzymes, such as variants of myoglobin, has emerged as a novel and highly selective method for the cyclopropanation of olefins with diazoketones, achieving high diastereo- and enantioselectivity. nih.gov

Metal CatalystLigand/SystemCarbene PrecursorKey Features
CobaltPyridine-diimine (PDI)gem-dichloroalkanesAvoids hazardous diazoalkanes; effective for various alkene substitution patterns. nih.govpurdue.edu
Cobalt(II)D₂-symmetric chiral amidoporphyrinα-aryldiazomethanesMetalloradical catalysis enables stereoselective synthesis of cyclopropyl α-amino acids. nih.gov
Rhodium(II)Tetrabromosalicylatopyrrolidine (TBSP)AryldiazoacetatesAchieves moderate enantioselectivity in the synthesis of amino cyclopropane derivatives. organic-chemistry.org
Iron (in Myoglobin)Engineered Heme CofactorDiazoketonesBiocatalytic approach with high trans-(1S,2S) stereoselectivity and broad substrate scope. nih.gov

When synthesizing derivatives of this compound with additional stereocenters, controlling the diastereoselectivity becomes critical. This is often achieved through substrate-directed reactions, where a functional group within the starting material guides the reagent to a specific face of the molecule.

A classic example is the directed cyclopropanation of allylic alcohols using the Simmons-Smith reaction. unl.pt The hydroxyl group chelates to the zinc carbenoid reagent, directing the delivery of the methylene (B1212753) group to the syn face of the double bond with high selectivity. unl.ptwiley-vch.de This principle could be applied to a precursor of this compound containing a suitably positioned directing group.

Rhodium-catalyzed cyclopropanation of N-vinylphthalimide with aryldiazoacetates demonstrates excellent diastereocontrol, yielding the trans-substituted 1-aryl-2-amino-cyclopropane carboxylates almost exclusively (>98:2 dr). organic-chemistry.org The rigidity of the cyclopropane ring itself can also be exploited. In alkenyl cyclopropyl carbinol derivatives, the cyclopropyl core acts as a rigid platform, enabling highly diastereoselective Simmons-Smith cyclopropanation or epoxidation on the adjacent alkenyl group. researchgate.net

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Novel Catalytic Routes to this compound and its Precursors

Transition metals play a central role in both the formation of the cyclopropane ring and the introduction of the amine functionality. wikipedia.org The activation of cyclopropanes by transition metals can lead to metallacyclobutane intermediates that are versatile for further reactions. wikipedia.org

Cyclopropanation: A wide array of transition metals, including zinc, copper, rhodium, cobalt, and palladium, are known to catalyze cyclopropanation reactions. researchgate.net The Simmons-Smith reaction, which traditionally uses a zinc-copper couple, has evolved to include more advanced catalytic asymmetric versions, although these remain challenging. nih.gov Cobalt and rhodium catalysts are particularly effective for carbene transfer from diazo compounds or their surrogates. purdue.edunih.govorganic-chemistry.org

Electro-Organic Synthesis Approaches for Aminocyclopropanes

Electro-organic synthesis has emerged as a powerful and sustainable technique in modern organic chemistry, offering novel pathways for the construction of complex molecules. nih.govrsc.org This methodology utilizes electricity as a traceless reagent to drive redox reactions, often providing milder and more selective routes to reactive intermediates that are challenging to access through conventional chemical methods. nih.gov The application of electro-organic conversions is particularly attractive due to its precise control, safe operation, and potential for reducing the carbon footprint by converting bio-based feedstocks. rsc.orgresearchgate.net

In the context of aminocyclopropane synthesis, electrochemical methods can be applied to key bond-forming steps. The core advantages lie in the ability to generate highly reactive species under controlled conditions. researchgate.net For instance, the "cation-pool" method, which involves generating and trapping reactive carbocations at low temperatures, could be adapted for cyclopropanation reactions or the introduction of amine functionalities. nih.gov

Key features of electro-organic synthesis relevant to aminocyclopropane scaffolds include:

Sustainability: By replacing stoichiometric chemical oxidants or reductants with electricity, electro-organic synthesis aligns with green chemistry principles, minimizing waste generation. nih.gov

Novel Reactivity: It enables transformations that are often difficult to achieve with standard reagents, opening up new synthetic routes. nih.gov

High Selectivity: The electrode potential can be finely tuned to selectively activate specific functional groups, preventing undesired side reactions. researchgate.net

Safety: The generation of hazardous or unstable reagents can be done in situ, minimizing risks associated with their storage and handling.

While direct electrochemical synthesis of this compound is not extensively documented in dedicated literature, the principles of electrocatalysis and electrosynthesis of amines and cyclopropanes are well-established. nih.govresearchgate.net Future research may focus on developing direct electrochemical C-H amination on a cyclopropylpropane backbone or electroductive coupling reactions to construct the target molecule.

Biocatalytic Transformations Towards Chiral Cyclopropylamine (B47189) Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for synthesizing chiral molecules. nih.govwiley.com Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions. nih.gov This approach is particularly valuable for producing homochiral amines, which are key components in approximately 40% of pharmaceutical drugs. semanticscholar.org

For chiral cyclopropylamine scaffolds like the stereoisomers of this compound, several biocatalytic strategies are applicable:

Transaminases (TAs): ω-Transaminases are highly effective for the asymmetric amination of ketones. wiley.commdpi.com A suitable precursor, cyclopropyl methyl ketone, could be converted into (R)- or (S)-1-cyclopropylpropan-2-amine with high enantiomeric excess by selecting the appropriate (R)- or (S)-selective transaminase. The reaction involves the transfer of an amine group from a donor molecule, such as isopropylamine, to the ketone substrate. wiley.com

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849), offering a direct route to primary amines. mdpi.com

Monoamine Oxidases (MAOs): Engineered MAOs can be used in deracemization processes. semanticscholar.org A racemic mixture of this compound could be resolved by having an engineered MAO selectively oxidize one enantiomer, which is then reduced back to the racemate by a non-selective reducing agent, eventually converting the entire mixture to the desired single enantiomer. semanticscholar.org

Chemoenzymatic Strategies: This approach combines enzymatic reactions with traditional chemical synthesis to create complex, optically active molecules. rochester.edu For instance, an engineered biocatalyst could be used for the stereoselective cyclopropanation of an olefin to produce a chiral cyclopropyl ketone. rochester.edu This ketone intermediate can then be chemically converted to the target chiral amine.

The use of biocatalysis offers a green and efficient alternative to classical resolution methods, which are often limited to a theoretical maximum yield of 50%. wiley.com With biocatalytic asymmetric synthesis or deracemization, yields approaching 100% are attainable. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.net This philosophy is increasingly important in pharmaceutical manufacturing to enhance sustainability and cost-effectiveness. unibo.it

Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov For the synthesis of this compound and its precursors, several solvent-free or environmentally benign approaches can be adopted:

Solvent-Free Grinding: Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a solid acid or base. jocpr.com This technique is simple, efficient, and avoids the use of bulk solvents. jocpr.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. mdpi.com

Aqueous Media: Utilizing water as a solvent is a highly desirable green alternative. Certain cyclization and condensation reactions can be effectively carried out in aqueous media, simplifying workup and reducing environmental impact. mdpi.com

These methods not only prevent pollution but also often lead to simpler reaction procedures, easier product isolation, and improved energy efficiency. ijrap.netjocpr.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the production of waste byproducts. jk-sci.com

Formula for Atom Economy:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In synthesizing this compound, reactions with high atom economy are preferred:

Addition and Cycloaddition Reactions: These reactions, such as Diels-Alder or cyclopropanation, are inherently atom-economical as they incorporate all reactant atoms into the product. jk-sci.comnih.gov

Catalytic Hydrogenation: This method is highly atom-economical for reductions, adding only hydrogen atoms to the substrate. primescholars.com

The table below illustrates the concept of atom economy with hypothetical reaction types.

Reaction TypeReactantsDesired ProductByproductsAtom Economy
Addition A + BCNone100%
Substitution A + BCD< 100%
Elimination ABC< 100%
Rearrangement ABNone100%

This is an interactive data table. You can sort and filter the data.

Integration with Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. scispace.com This technology is a powerful tool for implementing green chemistry principles in pharmaceutical synthesis. researchgate.net

Key benefits of integrating flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.net

Improved Control and Efficiency: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and selectivity. scispace.com

Scalability: Scaling up a reaction from laboratory to production scale is simplified by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of batch scale-up. scispace.com

A multi-step synthesis of a cyclopropylamine derivative could be designed as a continuous flow process, where starting materials are pumped through different reactor modules to perform cyclopropanation, functional group manipulation, and amination in a single, automated sequence. rsc.orgnih.gov

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms underlying the synthesis of aminocyclopropanes is crucial for optimizing reaction conditions and developing novel synthetic strategies. The unique reactivity of the cyclopropane ring, characterized by significant ring strain, governs many of its transformations. rsc.org

Recent studies have focused on the activation of aminocyclopropanes through radical intermediates. rsc.org This approach offers an alternative to the more established methods that rely on the activation of donor-acceptor substituted cyclopropanes with Lewis acids. The formation of a radical intermediate can trigger controlled ring-opening, allowing for subsequent functionalization. These transformations can be categorized into formal cycloadditions and 1,3-difunctionalizations, providing versatile pathways to more complex nitrogen-containing molecules. rsc.org

For example, a key transformation in a synthetic route might involve the metal-catalyzed cyclopropanation of an alkene. Mechanistic studies of such reactions are essential to understand the nature of the carbene or carbenoid intermediate, the role of the catalyst and ligands in controlling stereoselectivity, and the transition state of the C-C bond-forming step. Similarly, in biocatalytic amination, mechanistic investigations would focus on the enzyme's active site, the binding of the substrate, and the stereochemical course of the amine transfer.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis of this compound

The successful laboratory synthesis of this compound is the initial step in a longer journey toward potential larger-scale production. The transition from a small-scale laboratory procedure to a more robust and efficient process requires careful consideration of numerous variables. This section delves into the critical aspects of process optimization and the challenges associated with scaling up the synthesis of this specific amine.

Process Optimization

Process optimization in chemical synthesis is the systematic investigation of reaction parameters to identify conditions that afford the desired product in the highest yield and purity, with the most efficient use of resources and time. For the synthesis of this compound, optimization would focus on several key variables, including temperature, pressure, catalyst selection and loading, reactant concentrations, and solvent choice.

A common approach to optimization is the use of Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to identify optimal conditions and interactions between variables. mt.com This is a more efficient method than the one-factor-at-a-time approach. researchgate.net Key parameters that would be investigated in the synthesis of this compound include:

Temperature: Reaction kinetics are highly dependent on temperature. An optimal temperature would maximize the reaction rate without promoting the formation of significant impurities or causing the degradation of reactants or products.

Pressure: For reactions involving gaseous reagents, such as ammonia in an amination step, pressure is a critical parameter that influences reaction rate and equilibrium.

Catalyst: The choice of catalyst and its concentration are crucial. For instance, in reductive amination routes, the efficiency of the reducing agent and any associated metal catalysts would be a primary focus of optimization.

Reactant Stoichiometry: Varying the molar ratios of the reactants can significantly impact the yield and selectivity of the desired product.

Solvent: The solvent can influence reactant solubility, reaction rate, and the ease of product isolation. Optimization would involve screening a variety of suitable solvents.

The following interactive data table illustrates a hypothetical optimization study for a key step in the synthesis of this compound, showcasing how different parameters can influence the outcome.

ExperimentTemperature (°C)Pressure (psig)Catalyst Loading (mol%)Reactant Ratio (Amine:Ketone)SolventYield (%)Purity (%)
1801001.01.2:1Methanol7592
21001001.01.2:1Methanol8590
31001501.01.2:1Methanol9091
41001500.51.2:1Methanol8293
51001500.51.5:1Methanol9295
61001500.51.5:1Ethanol8894
7901250.751.35:1Isopropanol8696

Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a larger pilot plant or manufacturing scale is not a linear process and presents numerous challenges. drugdiscoverytrends.com What works efficiently on a gram scale may not be directly translatable to kilogram production. drugdiscoverytrends.com Key considerations for the scale-up of this compound synthesis include:

Heat Transfer: Exothermic reactions that are easily controlled in a small laboratory flask can generate a significant amount of heat at a larger scale. mt.com Efficient heat removal is critical to maintain temperature control, prevent runaway reactions, and avoid the formation of thermal degradation products. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. drugdiscoverytrends.com

Mass Transfer and Mixing: Ensuring efficient mixing becomes more difficult in larger reactors. mt.com Poor mixing can lead to localized "hot spots," uneven reactant distribution, and ultimately, lower yields and a less favorable impurity profile. The choice of stirrer design and agitation speed are critical scale-dependent variables. mt.com

Safety: A thorough understanding of the reaction thermodynamics and kinetics is essential to identify potential safety hazards. mt.com This includes evaluating the thermal stability of all reactants, intermediates, and products.

Downstream Processing and Purification: Isolation and purification methods that are practical on a small scale, such as column chromatography, may not be economically viable for large-scale production. The development of scalable purification techniques, such as crystallization or distillation, is a crucial aspect of process development. drugdiscoverytrends.com

Polymorphism: If the final product is a solid, controlling the crystalline form (polymorphism) is critical, as different polymorphs can have different physical properties. drugdiscoverytrends.com The crystallization process must be robust to consistently produce the desired polymorph. drugdiscoverytrends.com

Reactivity and Reaction Mechanisms of 1 Cyclopropylpropan 2 Amine

Nucleophilic Reactivity of the Amine Moiety in 1-Cyclopropylpropan-2-amine

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character, making it susceptible to attack by a wide range of electrophiles. This reactivity is central to its role as a building block in organic synthesis.

The primary amine of this compound readily undergoes reactions with alkylating, acylating, and sulfonylating agents. These transformations are fundamental for introducing new substituents onto the nitrogen atom.

Alkylation: The reaction with alkyl halides (R-X) proceeds via a nucleophilic substitution (SN2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This product can undergo further alkylation to yield tertiary amines and, ultimately, quaternary ammonium (B1175870) salts.

Acylation: Acylation occurs when the amine reacts with acylating agents such as acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O). The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide linkage. This reaction is typically rapid and is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (RSO₂Cl) yields sulfonamides. The amine attacks the electrophilic sulfur atom, displacing the chloride. This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines.

Reaction TypeElectrophile ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)N-methyl-1-cyclopropylpropan-2-amine
AcylationAcetyl Chloride (CH₃COCl)N-(1-cyclopropylpropan-2-yl)acetamide
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)N-(1-cyclopropylpropan-2-yl)benzenesulfonamide

This table presents illustrative examples of typical reactions involving the amine moiety.

The nucleophilic amine can also react with carbonyl compounds, leading to the formation of amides and imines, which are crucial intermediates in many synthetic pathways.

Amide Formation: The reaction between this compound and a carboxylic acid (RCOOH) produces an amide. This condensation reaction typically requires activation of the carboxylic acid with a coupling agent or conversion to a more reactive derivative (like an acyl chloride) to proceed efficiently, as the direct reaction requires high temperatures and results in an initial acid-base reaction.

Imine Formation: Primary amines react reversibly with aldehydes and ketones to form imines (also known as Schiff bases). The reaction is generally catalyzed by acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form the C=N double bond of the imine.

Mechanism of Imine Formation:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Oxygen: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product.

Transformations Involving the Cyclopropyl (B3062369) Ring of this compound

The cyclopropane (B1198618) ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. The presence of the adjacent amine group can influence the mode of ring activation and cleavage.

The high ring strain of the cyclopropyl group serves as a thermodynamic driving force for reactions that lead to its cleavage. The regioselectivity of the ring-opening can be influenced by substituents and reaction conditions. In the case of this compound, protonation of the amine under acidic conditions can transform the amino group into a σ-withdrawing ammonium group. This electronic effect can weaken the distal C-C bond (the bond opposite the point of substitution), making it susceptible to electrophilic cleavage.

For example, studies on analogous compounds like trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring-opening occurs at the distal bond. This is attributed to the weakening of this bond by the electron-withdrawing ammonium group and charge-charge repulsion effects in the transition state. Such reactions can lead to the formation of rearranged, acyclic products.

Furthermore, cyclopropylmethylamines can undergo rearrangements to form homoallylic amines, particularly when a carbocation is generated adjacent to the ring. The cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to the homoallylic cation, driven by the release of ring strain.

While often susceptible to ring-opening, the cyclopropyl ring can also undergo functionalization while preserving the cyclic structure. The amine group, particularly when protected as an amide or carbamate, can act as a directing group for C-H functionalization. For instance, directed remote lithiation strategies have been developed for N-cyclopropylamides. In such cases, a strong base like tert-butyllithium can selectively deprotonate a C-H bond on the cyclopropane ring at a position dictated by coordination with the directing group. The resulting organolithium intermediate can then be trapped with various electrophiles to install new functional groups on the ring with high regioselectivity.

Transition metals can also mediate the activation of C-C bonds in cyclopropanes, leading to the formation of metallacyclobutane intermediates. These intermediates can then participate in a variety of catalytic cycles, including cycloaddition reactions, to form more complex heterocyclic structures without necessarily leading to a simple ring-opened product.

Transition Metal-Catalyzed Transformations Utilizing this compound as a Ligand or Substrate

The unique structural and electronic properties of the cyclopropyl group in conjunction with the adjacent amine functionality in compounds like this compound allow for distinct reactivity in the presence of transition metal catalysts. While the direct use of this compound as a ligand in catalysis is not extensively documented in readily available literature, its role as a substrate in transition metal-catalyzed reactions, particularly those involving C-C and C-N bond formation, has been explored. The inherent ring strain of the cyclopropane moiety and the coordinating ability of the amine group are key to its reactivity.

One significant transformation involving aminocyclopropanes is the rhodium-catalyzed carbonylative ring expansion. In this type of reaction, aminocyclopropanes that are equipped with suitable N-directing groups can undergo efficient and regioselective C–C bond activation catalyzed by rhodium complexes. The process is believed to proceed through the formation of a metallacycle intermediate, which can then be trapped by other reactants, such as alkynes, leading to the synthesis of complex N-heterobicyclic enones in an atom-economic fashion acs.orgacs.org. This methodology provides a strategic approach to constructing diverse heterocyclic scaffolds from readily available aminocyclopropane precursors.

Another important class of reactions is the palladium-catalyzed arylation of cyclopropylamines. This transformation enables the formation of a C-N bond between the cyclopropylamine (B47189) and an aryl group. A general and efficient method has been developed for the monoarylation of cyclopropylamine using sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligands nih.gov. This protocol is notable for its ability to couple a wide range of (hetero)aryl chlorides at room temperature, which is a significant advancement over previous methods that were often limited to aryl bromides and required elevated temperatures nih.govnih.gov. The use of highly active, air-stable palladium precatalysts also contributes to the broad applicability and functional group tolerance of this method, allowing for the synthesis of a diverse array of arylated cyclopropylamines nih.gov.

The reaction mechanism for the palladium-catalyzed arylation of cyclopropylamine is believed to follow a typical catalytic cycle for Buchwald-Hartwig amination. This involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. The final step is the reductive elimination of the N-arylcyclopropylamine product, regenerating the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this process, with bulky and electron-rich phosphine ligands facilitating the key steps of the catalytic cycle.

Below is a data table summarizing the scope of the palladium-catalyzed monoarylation of cyclopropylamine with various aryl chlorides, demonstrating the versatility of this transformation.

Aryl ChlorideLigandCatalyst PrecursorYield (%)Reference
4-ChlorotolueneadYPhos[Pd(cinnamyl)Cl]₂95 nih.gov
1-Chloro-4-methoxybenzeneadYPhos[Pd(cinnamyl)Cl]₂92 nih.gov
1-Chloro-4-(trifluoromethyl)benzeneadYPhos[Pd(cinnamyl)Cl]₂88 nih.gov
2-ChloropyridineadYPhos[Pd(cinnamyl)Cl]₂85 nih.gov
3-ChloropyridinetBuBrettPhos[(tBuBrettPhos)Pd(allyl)]OTf91 nih.gov
4-ChloroanisoletBuBrettPhos[(tBuBrettPhos)Pd(allyl)]OTf96 nih.gov

Photoinduced and Radical-Mediated Reactions of this compound Derivatives

Derivatives of this compound are susceptible to photoinduced and radical-mediated transformations, primarily due to the high ring strain of the cyclopropane ring and the ability of the amine nitrogen to participate in single-electron transfer (SET) processes. These reactions often proceed through radical intermediates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent example of this reactivity is the visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins. This reaction is initiated by the oxidation of a sulfonamide aza-anion by an organic photocatalyst, which generates a nitrogen-centered radical researchgate.net. The high strain of the cyclopropane ring facilitates a rapid ring-opening of this radical intermediate to form a more stable carbon-centered radical. This radical then undergoes intermolecular addition to the electron-deficient olefin. The resulting radical intermediate is subsequently reduced to an anion, which then undergoes a 5-exo cyclization to afford highly functionalized trans-cyclopentanes with high diastereoselectivity researchgate.net.

Excitation of the Photocatalyst: A visible-light photocatalyst absorbs a photon and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the deprotonated N-sulfonyl cyclopropylamine to generate a nitrogen-centered radical.

Radical Ring-Opening: The strained cyclopropane ring undergoes facile cleavage to form a β-carbon radical.

Intermolecular Radical Addition: The carbon-centered radical adds to an electron-deficient olefin to generate a new radical intermediate.

Reduction and Cyclization: The radical intermediate is reduced by the photocatalyst in its reduced state to form an anion, which then undergoes a 5-exo-trig cyclization to form the cyclopentane ring.

This methodology has been shown to be effective for a range of N-sulfonyl cyclopropylamines and various electron-deficient olefins, including acrylates, vinyl ketones, and other Michael acceptors. The reaction conditions are typically mild, utilizing visible light at room temperature, and tolerate a variety of functional groups.

The following data table provides an overview of the scope of the diastereoselective photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with various olefins.

N-Sulfonyl CyclopropylamineOlefinPhotocatalystYield (%)Diastereomeric Ratio (trans:cis)Reference
N-(4-methylphenyl)sulfonyl-2-phenylcyclopropan-1-amineMethyl acrylate4CzIPN85>20:1 researchgate.net
N-(4-methylphenyl)sulfonyl-2-phenylcyclopropan-1-amineN-Phenylmaleimide4CzIPN92>20:1 researchgate.net
N-(4-methylphenyl)sulfonyl-2-methylcyclopropan-1-amineMethyl vinyl ketone4CzIPN7815:1 researchgate.net
N-(phenylsulfonyl)cyclopropan-1-amine2-Cyclohexen-1-one4CzIPN6510:1 researchgate.net

Advanced Spectroscopic and Analytical Research Methodologies for 1 Cyclopropylpropan 2 Amine

Elucidation of Conformational Preferences via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 1-cyclopropylpropan-2-amine in solution. The molecule's flexibility, particularly concerning the rotation around the C-C single bonds and the orientation of the cyclopropyl (B3062369) and amine groups, gives rise to various possible conformers.

¹H and ¹³C NMR Spectroscopy form the basis of structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the methine proton adjacent to the amine, the methylene (B1212753) bridge, the cyclopropyl ring protons, and the amine protons. The chemical shifts and coupling constants (J-values) provide critical information about the connectivity and dihedral angles between adjacent protons. For instance, the coupling patterns of the cyclopropyl protons can be complex due to their diastereotopic nature. Amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration-dependent due to hydrogen bonding; deuterium (B1214612) exchange can be used to confirm their assignment.

Advanced 2D NMR techniques are employed to resolve ambiguities and elucidate conformational preferences:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, confirming the sequence of protons along the carbon backbone and within the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis. It detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are bonded. By analyzing NOE cross-peaks, researchers can determine the relative orientation of the cyclopropyl ring with respect to the aminopropyl chain, identifying the most stable conformers in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (¹H NMR)
CyclopropylCH₂ (ring)~0.1 - 0.5~5 - 15Multiplet
CyclopropylCH (ring)~0.6 - 1.0~10 - 20Multiplet
Methylene-CH₂-~1.2 - 1.6~35 - 45Multiplet
Methine-CH(NH₂)~2.8 - 3.2~50 - 60Multiplet
Methyl-CH₃~1.0 - 1.3~20 - 25Doublet
Amine-NH₂~1.5 - 2.5 (variable)N/ABroad Singlet

Vibrational Spectroscopy (IR and Raman) for Probing Molecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound. These methods are complementary and particularly useful for studying intermolecular forces like hydrogen bonding.

Infrared (IR) Spectroscopy: As a primary amine, this compound exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.org The presence of two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds, is a definitive marker for the primary amine group. orgchemboulder.com The position and shape of these bands are highly sensitive to hydrogen bonding; in concentrated solutions or neat liquid, these bands broaden and shift to lower wavenumbers. The N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com C-N stretching vibrations for aliphatic amines appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com Vibrations associated with the cyclopropyl ring, including C-H stretches (above 3000 cm⁻¹) and ring deformation modes, will also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in polarizability. While N-H and C-N stretches are observable, C-C bond vibrations within the alkyl chain and the cyclopropyl ring often produce strong Raman signals. The symmetric "breathing" mode of the cyclopropane (B1198618) ring is a characteristic Raman band. The complementary nature of IR and Raman is crucial for a complete vibrational analysis of the molecule. cas.cz

Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500MediumWeak
C-H Stretch (cyclopropyl)Cyclopropyl Ring3000 - 3100MediumMedium
C-H Stretch (alkyl)Alkyl Chain2850 - 2960StrongStrong
N-H Bend (scissoring)Primary Amine (-NH₂)1580 - 1650MediumWeak
C-N StretchAlkyl Amine1020 - 1250Medium-WeakMedium
N-H WagPrimary Amine (-NH₂)665 - 910Broad, StrongVery Weak

Chiral Recognition and Enantiomeric Excess Determination Methods for this compound

The stereocenter at the second carbon of the propane (B168953) chain makes this compound a chiral molecule, existing as a pair of enantiomers. The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and pharmaceutical research.

Several advanced methods are applicable for chiral recognition:

NMR Spectroscopy with Chiral Auxiliaries: This technique involves reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals to quantify the enantiomeric ratio. Alternatively, chiral solvating agents can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum through the formation of transient diastereomeric complexes. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov While the native amine may have a weak CD signal, derivatization with a suitable chromophore can enhance the signal, allowing for sensitive ee determination. researcher.life Host-guest systems where the amine binds to a chiral host complex can also produce a distinct CD signal for each enantiomer. rsc.org

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential response of a chiral molecule to polarized infrared radiation or Raman scattered light, respectively. cas.czchemrxiv.org These methods provide detailed stereochemical information without the need for derivatization.

The study of chiral recognition is fundamental to understanding biological processes and for the development of asymmetric catalysis and chiral analysis. nih.gov

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This is crucial for unambiguous structural confirmation. Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are commonly used. researchgate.netnih.gov

When subjected to ionization (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), the molecule undergoes characteristic fragmentation. In ESI-MS, the protonated molecule [M+H]⁺ is typically the parent ion. Tandem mass spectrometry (MS/MS) experiments involve isolating this parent ion and inducing further fragmentation to elucidate its structure.

Proposed Fragmentation Pathways: For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of a methyl radical (•CH₃) or a cyclopropylmethyl radical (•C₄H₇).

Loss of Ammonia (B1221849): The neutral loss of ammonia (NH₃) from the protonated parent ion is another characteristic fragmentation pathway for primary amines. hnxb.org.cn

Ring Opening/Cleavage: The strained cyclopropyl ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Analyzing these fragmentation patterns provides a "fingerprint" that confirms the molecular structure and can be used to distinguish it from isomers. wvu.edu

Predicted Key Fragments for this compound (C₆H₁₃N, MW: 99.17) in HRMS
Proposed FragmentFormulam/z (for [M+H]⁺)Description
Protonated Molecule[C₆H₁₄N]⁺100.1121Parent Ion
Loss of NH₃[C₆H₁₁]⁺83.0855Loss of neutral ammonia
Alpha-cleavage: Loss of •CH₃[C₅H₁₁N]⁺85.0886Loss of methyl radical
Alpha-cleavage: Loss of •C₄H₇[C₂H₇N]⁺45.0573Loss of cyclopropylmethyl radical
Iminium Ion[C₂H₆N]⁺44.0495Result of cleavage next to the amine

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative, typically a salt (e.g., hydrochloride, tartrate, or maleate).

The process involves growing a single, high-quality crystal of the derivative and irradiating it with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the precise positions of all non-hydrogen atoms can be determined.

This analysis provides a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the molecule in the crystal lattice.

Details of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the counter-ion, and van der Waals forces.

The packing arrangement of molecules within the crystal unit cell.

This data is invaluable for understanding the molecule's intrinsic geometry and the non-covalent interactions that govern its solid-state properties.

Chromatographic Method Development for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Method development focuses on achieving optimal resolution, sensitivity, and analysis time. researchgate.net

Purity Assessment (Reversed-Phase HPLC): A common approach for assessing the purity and quantifying impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. A gradient elution may be necessary to separate impurities with a wide range of polarities.

Detection: As the analyte lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) might be possible but lacks specificity. More universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often preferred for accurate quantification.

Enantiomeric Separation (Chiral Chromatography): To separate the enantiomers of this compound, chiral chromatography is the method of choice. europa.eu

Chiral Stationary Phase (CSP): This involves using a column where the stationary phase is itself chiral. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based materials.

Mechanism: The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation.

Mobile Phase: The choice of mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is critical for achieving enantioseparation and is highly dependent on the specific CSP used.

Summary of Chromatographic Method Parameters
ParameterPurity Analysis (RP-HPLC)Enantiomeric Separation (Chiral HPLC)
Column Type C18, C8 (nonpolar)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water or Methanol/Water with bufferHexane/Isopropanol or other nonpolar/polar mixtures
Elution Mode Isocratic or GradientTypically Isocratic
Detector MS, ELSD, CAD, low wavelength UVUV, CD, MS
Goal Quantify impurities and assess chemical puritySeparate and quantify enantiomers (determine ee)

Theoretical and Computational Chemistry Studies of 1 Cyclopropylpropan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and preferred geometries. These methods, which solve approximations of the Schrödinger equation, are broadly categorized into ab initio and Density Functional Theory (DFT) approaches. For a molecule like 1-Cyclopropylpropan-2-amine, these calculations can elucidate the electronic influence of the cyclopropyl (B3062369) group on the aminopropane backbone.

Conformational Analysis and Stereoisomer Stability via Ab Initio and Density Functional Theory (DFT) Methods

The conformational landscape of this compound is defined by the rotation around its single bonds. Key dihedral angles include the rotation of the amino group (-NH2), the orientation of the cyclopropyl ring relative to the propyl chain, and the rotation within the propyl chain itself. High-level ab initio and DFT calculations are powerful tools for exploring this potential energy surface to locate stable conformers (energy minima) and the transition states that separate them. ijert.orgresearchgate.net

For the simpler analogue, cyclopropylamine (B47189), computational studies have identified two primary conformers: a gauche and a trans form, arising from the rotation of the amino group. nih.govresearchgate.net The stability of these conformers is dictated by a balance of steric hindrance and hyperconjugative interactions between the nitrogen lone pair and the cyclopropyl ring orbitals. DFT calculations have been shown to accurately predict the relative energies and rotational barriers in such systems. nih.gov

For this compound, the conformational analysis is more complex due to the additional chiral center and rotatable bonds. The primary conformers would be defined by the relative positions of the amino group, the methyl group, and the cyclopropylmethyl group around the chiral carbon. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used to optimize the geometry of each potential stereoisomer and calculate their relative energies to predict the most stable forms. acs.orgjjeci.net Factors influencing conformational preference include steric repulsion between bulky groups and intramolecular hydrogen bonding. nih.gov

Table 1: Representative Calculated Relative Energies of Cyclopropylamine Conformers This table presents data for the analogous compound cyclopropylamine to illustrate the typical energy differences calculated by computational methods.

Conformer Method/Basis Set Relative Energy (kcal/mol)
gauche DFT/B3LYP 0.00 (Global Minimum)
trans DFT/B3LYP ~0.5 - 1.5

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.brtaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. joaquinbarroso.comwuxiapptec.com

For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom, making this site the center of its nucleophilic and basic character. youtube.com The LUMO would be a corresponding antibonding orbital (σ*) associated with the C-N or C-H bonds. Computational methods like DFT can accurately calculate the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com The electron-donating nature of the alkyl and cyclopropyl groups is expected to raise the HOMO energy compared to ammonia (B1221849), enhancing its nucleophilicity.

Table 2: Typical Calculated Frontier Orbital Energies for Simple Amines This table provides representative values for simple amines to illustrate the expected range for this compound.

Molecule Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Methylamine DFT/B3LYP -6.1 1.9 8.0
Ethylamine DFT/B3LYP -5.9 1.8 7.7

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and transport properties. aip.orgresearchgate.net

For this compound, MD simulations can model its behavior in various solvents. In aqueous solution, simulations would reveal the structure and dynamics of the hydration shell around the amine. This includes the formation and lifetime of hydrogen bonds between the -NH2 group and water molecules, as well as the hydrophobic interactions around the cyclopropyl and propyl moieties. researchgate.net The dynamic interplay between different conformers and their interaction with the solvent environment can be observed, providing a more realistic picture of the molecule's behavior in solution than static calculations alone. mdpi.com Such simulations are crucial for understanding how the solvent mediates the molecule's structure and reactivity.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. psi-k.netresearchgate.net

First-principles calculations, particularly using DFT, can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. youtube.com For this compound, calculations would yield characteristic frequencies for N-H stretching and bending, C-H stretching of the cyclopropyl and propyl groups, and C-N stretching. Comparing these predicted spectra with experimental data can help confirm the presence of specific conformers. nih.govaip.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. docbrown.info These calculations involve determining the magnetic shielding tensors for each nucleus within the molecule's calculated equilibrium geometry. For this compound, this would allow for the unambiguous assignment of signals, especially for the complex overlapping resonances expected in the propyl and cyclopropyl regions.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for Cyclopropylamine Data for the parent molecule cyclopropylamine is shown to demonstrate the typical accuracy of DFT calculations.

Vibrational Mode Calculated Frequency (cm⁻¹) (DFT) Experimental Frequency (cm⁻¹)
NH₂ symmetric stretch ~3350 ~3361
NH₂ asymmetric stretch ~3420 ~3428
CH₂ symmetric stretch ~3010 ~3009
Ring deformation ~1040 ~1045

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. researchgate.netchemrxiv.org

For a primary amine like this compound, common reactions include nucleophilic substitution (e.g., N-alkylation) and acylation. Using DFT, the entire reaction pathway can be modeled. The process involves:

Optimizing the geometries of the reactants, products, and a guessed structure for the transition state.

Performing a transition state search to precisely locate the first-order saddle point on the potential energy surface.

Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Performing Intrinsic Reaction Coordinate (IRC) calculations to verify that the located TS correctly connects the reactant and product minima.

The energy difference between the reactants and the transition state gives the activation energy (barrier) for the reaction, which is a key determinant of the reaction rate. acs.org Such modeling can provide deep insights into how the steric and electronic properties of the cyclopropyl and propyl groups influence the reactivity of the amine.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its observed activity or a physical property. wikipedia.orgnih.gov While often used in drug discovery, these methods are also applicable in materials science and catalysis. mdpi.commdpi.com

For this compound, a QSPR model could be developed to predict non-biological properties. For instance, if this amine and its derivatives are used as curing agents for epoxy resins, a QSPR model could predict properties like glass transition temperature or mechanical strength of the resulting polymer.

The key steps in developing a QSPR model include:

Generating a dataset of related molecules with known experimental property values.

Calculating a wide range of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

Such models can accelerate the design of new materials or catalysts by allowing for virtual screening of candidate molecules before undertaking costly and time-consuming experimental synthesis and testing. mdpi.com

Applications of 1 Cyclopropylpropan 2 Amine in Advanced Chemical Synthesis and Materials Science Research

Asymmetry-Inducing Reagents and Chiral Auxiliaries in Organic Synthesis

The inherent chirality of 1-cyclopropylpropan-2-amine makes it a compelling candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which they are removed. The rigid cyclopropyl (B3062369) group can exert significant steric influence, directing incoming reagents to a specific face of the molecule and thereby creating a desired stereoisomer with high selectivity.

For instance, in asymmetric synthesis, derivatives of cyclopropylamines can be used to create chiral ligands for metal-catalyzed reactions. These ligands, by forming a chiral environment around the metal center, can control the enantioselectivity of transformations such as asymmetric Heck reactions, which are powerful tools for constructing carbon-carbon bonds. beilstein-journals.org The conformational rigidity of the cyclopropyl backbone in such ligands is a key factor in achieving high levels of stereocontrol. beilstein-journals.org

Methodologies have been developed for the preparation of enantiomerically enriched cyclopropylamines, which can then serve as precursors to more complex chiral molecules. mdpi.com These methods often involve the diastereoselective substitution of functional groups on a pre-existing chiral cyclopropane (B1198618) ring. mdpi.com

ApplicationRole of this compoundKey Advantage
Asymmetric Heck ReactionPrecursor to chiral PHOX ligandsRigid cyclopropyl backbone enhances enantioselectivity
Stereoselective SynthesisChiral auxiliarySteric hindrance from the cyclopropyl group directs reaction stereochemistry
Synthesis of Enantiopure CompoundsChiral building blockProvides a source of chirality for the final product

Precursors for Complex Heterocyclic Ring Systems

The strained three-membered ring of cyclopropane derivatives, including this compound, makes them excellent precursors for the synthesis of more complex heterocyclic systems. nih.gov The ring strain can be released through various chemical transformations, driving the formation of larger, more stable ring structures. This strategy, known as cyclopropane ring-expansion, offers an alternative and often powerful approach to constructing heterocycles. nih.gov

For example, cyclopropenones, which can be derived from cyclopropane precursors, are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net These reactions can lead to the formation of spirocyclic heterocycles and other complex architectures. nih.gov Similarly, cyclopropenes can undergo transition metal-catalyzed ring-opening reactions or cycloadditions to form various heterocyclic rings. nih.gov

The amine functionality of this compound can also participate directly in cyclization reactions. For instance, it can act as a nucleophile in intramolecular reactions to form nitrogen-containing heterocycles.

Role in the Development of Novel Catalytic Systems (e.g., Organocatalysis, Ligand Design)

In the field of catalysis, this compound and its derivatives have found utility in both organocatalysis and as ligands for transition metal catalysts. In organocatalysis, small organic molecules are used to accelerate chemical reactions. Chiral amines are a cornerstone of this field, capable of activating substrates through the formation of iminium or enamine intermediates. uzh.ch The specific stereochemistry of the amine catalyst can then be translated into the product.

As ligands, cyclopropylamine (B47189) derivatives can be coordinated to metal centers to create catalysts with specific properties. The design of chiral ligands is crucial for asymmetric catalysis, and the rigid and well-defined structure of the cyclopropyl group can be advantageous in creating a highly selective catalytic environment. beilstein-journals.org For example, chiral phosphanyl-oxazoline (PHOX) ligands with a cyclopropyl backbone have been synthesized and successfully applied in the asymmetric Heck reaction. beilstein-journals.org

Catalysis TypeRole of this compound DerivativeExample Application
OrganocatalysisChiral amine catalystAsymmetric aldol (B89426) or Michael reactions
Transition Metal CatalysisChiral ligand precursorAsymmetric arylation of olefins

Incorporation into Polymeric Materials and Supramolecular Architectures

The reactivity of the amine group and the unique properties imparted by the cyclopropane ring make this compound a candidate for incorporation into polymers and supramolecular structures. The amine functionality allows it to be readily involved in polymerization reactions, such as the formation of polyamides or polyimines. longdom.org

The rigidity and strain of the cyclopropane ring can influence the physical and mechanical properties of the resulting polymers, potentially leading to materials with enhanced thermal stability or specific mechanical characteristics. longdom.org In material science, cyclopropylamine derivatives are employed in the synthesis of specialty polymers and advanced coatings. longdom.org

In supramolecular chemistry, the ability of the amine group to form hydrogen bonds and coordinate with metal ions can be exploited to construct well-defined, self-assembling architectures. The cyclopropyl group can provide a rigid scaffold, directing the spatial arrangement of these assemblies.

Building Blocks for Specialty Chemicals (e.g., Agrochemical Intermediates, Dyes, Fragrances, excluding biological activity)

This compound serves as a valuable building block for the synthesis of a variety of specialty chemicals. enamine.netenamine.net In the agrochemical industry, cyclopropane-containing compounds are known to be effective, and the amine functionality provides a handle for further chemical modification to produce agrochemical intermediates. longdom.org

The chemical reactivity of cyclopropylamine also makes it a useful intermediate in the production of fine chemicals, including dyes and fragrances. longdom.org For instance, the structural features of cyclopropane derivatives can be found in synthetic analogues of jasmine-like fragrances. nih.gov

Intermediate in Advanced Synthetic Cascades

A cascade reaction, or tandem reaction, is a series of intramolecular chemical transformations that occur sequentially in a single reaction vessel. These processes are highly efficient as they avoid the need for purification of intermediates, saving time and resources. This compound and its derivatives can act as key intermediates in such synthetic cascades. nih.gov

The reactivity of both the cyclopropyl ring and the amine group can be harnessed to trigger a sequence of bond-forming and bond-breaking events, rapidly building molecular complexity. For example, a reaction could be initiated at the amine, followed by a rearrangement involving the opening of the cyclopropane ring to form a new, more complex structure. The development of such cascade reactions is a significant area of modern organic synthesis, enabling the efficient construction of complex molecules from simple starting materials. nih.govnih.govsyrris.jp

Synthesis and Reactivity of 1 Cyclopropylpropan 2 Amine Derivatives and Analogs

Synthesis of Substituted 1-Cyclopropylpropan-2-amine Compounds (e.g., N-Alkylated, Cyclopropyl-Substituted)

The synthesis of substituted this compound derivatives can be approached by modifying the amine nitrogen (N-alkylation or N-arylation) or by introducing substituents onto the cyclopropane (B1198618) ring itself.

N-Alkylation and N-Arylation:

Direct N-alkylation of cyclopropylamines can be challenging, but various methods have been developed. A palladium-catalyzed approach, for instance, facilitates the C–N bond formation between cyclopropylamine (B47189) and aryl bromides. This method is effective for a range of aryl substituents, including phenyl, methoxyphenyl, and chlorophenyl groups, providing the corresponding N-arylcyclopropylamines in high yields. researchgate.net The reaction typically employs a Pd₂(dba)₃ catalyst with a BINAP ligand and a sodium tert-butoxide base. researchgate.net

Another strategy involves the reductive amination of cyclopropanecarboxaldehyde (B31225) or related ketones. This process can be used to introduce alkyl groups to the amine. longdom.org Furthermore, an acid-catalyzed, temperature-dependent reaction between arylamines and cyclopropylcarbinols can be controlled to produce N-alkylated cyclopropyl (B3062369) derivatives. researchgate.net

Table 1: Palladium-Catalyzed N-Arylation of Cyclopropylamine

Aryl Bromide Substituent Catalyst/Ligand Base Yield
Phenyl Pd₂(dba)₃/BINAP NaOtBu 99%
4-Methylphenyl Pd₂(dba)₃/BINAP NaOtBu 95%
2-Methoxyphenyl Pd₂(dba)₃/BINAP NaOtBu 85%
4-Chlorophenyl Pd₂(dba)₃/BINAP NaOtBu 92%
3-Pyridyl Pd₂(dba)₃/BINAP NaOtBu 43%

(Data sourced from Cui, W. & Loeppky, R. N., 2001) researchgate.net

Synthesis of Cyclopropyl-Substituted Amines:

Creating derivatives with substituents on the cyclopropane ring often involves building the ring with the desired functionality already in place. A highly diastereoselective method for producing trans-2-substituted-cyclopropylamines starts from readily available α-chloroaldehydes. chemrxiv.org The reaction proceeds by forming a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to yield the cyclopropylamine. chemrxiv.org

Another powerful technique is the metal-catalyzed cyclopropanation of alkenes. For example, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide produces methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org A scalable, multi-step synthesis for (1-cyclopropyl)cyclopropylamine has also been developed, starting from methyl cyclopropanecarboxylate (B1236923) and utilizing a Curtius degradation of the corresponding carboxylic acid as a key step. nih.gov

Comparative Reactivity Studies of Related Cyclopropyl-Containing Amines and Their Stereoisomers

The reactivity of cyclopropylamines is dominated by the unique electronic properties of the cyclopropane ring. The high degree of s-character in the C-C bonds gives the ring properties akin to a double bond, while the inherent ring strain makes it susceptible to ring-opening reactions under certain conditions. longdom.org

Comparative studies often focus on the influence of stereochemistry on reactivity. For instance, the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes revealed that cis/trans-isomerization of the product could occur in the presence of zinc halide salts. chemrxiv.org This indicates that the thermodynamic stability of the stereoisomers can be influenced by Lewis acids in the reaction medium. The study found that this unwanted isomerization could be suppressed by the addition of a polar aprotic co-solvent like DMF, which likely coordinates with the zinc salts and reduces their ability to facilitate ring-opening and closing pathways that lead to isomerization. chemrxiv.org

The reactivity of precursors can also be compared. The synthesis of substituted cyclopropylamines via a cyclopropene (B1174273) intermediate involves a base-assisted dehydrohalogenation of a bromocyclopropane. ku.edu This pathway highlights the reactivity of the halogenated precursor toward elimination, which then leads to a highly reactive cyclopropene that readily undergoes nucleophilic addition. This contrasts with methods that involve direct substitution or cyclopropanation where the ring is formed without such reactive intermediates.

Stereochemical Implications in Derivative Synthesis and Reactivity

Stereochemistry plays a paramount role in the synthesis and subsequent reactivity of this compound derivatives. Achieving high levels of stereocontrol is often a primary goal of synthetic design.

Diastereoselective Synthesis: Many synthetic methods afford high diastereoselectivity, preferentially forming one diastereomer over another.

Substrate Control: The synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes consistently yields the trans isomer with a high diastereomeric ratio (>20:1). chemrxiv.org Similarly, rhodium-catalyzed cyclopropanations are often highly trans-selective. organic-chemistry.org

Directed Cyclopropanation: The stereochemical outcome can be controlled by existing functional groups within the substrate. For example, in the cyclopropanation of allylic alcohols, a hydroxyl group can direct the methylene (B1212753) delivery from the Simmons-Smith reagent to the syn-face of the double bond, leading to a specific stereoisomer. unl.pt

Intermediate Control: In a formal nucleophilic substitution of bromocyclopropanes, a chiral center in a cyclopropene intermediate governs the configuration of two adjacent stereocenters that are installed sequentially, ensuring a specific stereochemical outcome. ku.edu

Enantioselective Synthesis: The preparation of specific enantiomers is critical for pharmaceutical applications.

Catalytic Asymmetric Synthesis: Tandem methods have been developed for the catalytic asymmetric preparation of enantioenriched amino cyclopropyl carbinols. These methods can generate three continuous stereocenters in a one-pot procedure with high enantioselectivity (76–94% ee). nih.gov

Chiral Ligands: The use of chiral ligands in metal-catalyzed reactions is a common strategy. For instance, chiral dioxaborolane-derived ligands have been used in the stereoselective synthesis of 1,2,3-substituted cyclopropanes from allylic alcohols. unl.pt

The stereochemistry of the final molecule can significantly impact its biological activity and reactivity. The rigid structure of the cyclopropane ring fixes the spatial orientation of substituents, which can lead to precise interactions with biological targets.

Functional Group Compatibility in Derivatization Strategies

The compatibility of various functional groups is a crucial consideration in the multi-step synthesis of complex cyclopropylamine derivatives. Synthetic methods must be robust enough to tolerate a range of functionalities without leading to unwanted side reactions.

Modern synthetic methods often exhibit excellent functional group tolerance.

Photocatalysis: Annulation processes for constructing cyclopropanes via visible-light photocatalysis proceed under mild conditions and are compatible with a wide array of functional groups. organic-chemistry.org

Palladium-Catalyzed Amination: The Pd-catalyzed synthesis of N-arylcyclopropylamines is tolerant of various substituents on the aryl ring, including methoxy (B1213986) and chloro groups. researchgate.net

In cases where functional groups might interfere, derivatization strategies are employed. A dual derivatization scheme can be used to tag multiple functional groups like amines, hydroxyls, and carboxylates in a single system. nih.gov This involves a sequential, two-stage process:

Primary amine and hydroxyl groups are tagged with an acyl chloride.

Carboxylate groups are subsequently coupled to an amine tag. nih.gov

This approach prevents cross-reactivity and allows for the systematic modification of complex molecules. The choice of protecting groups is also critical. For example, in the synthesis of β-hydroxy enamines, using a Boc (tert-butyloxycarbonyl) protecting group on the amine resulted in low yields (25%), whereas an N-tosyl group was more effective, demonstrating the profound impact of the protecting group on the reaction's success. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(1-Cyclopropyl)cyclopropylamine
N-Boc-protected (1-cyclopropyl)cyclopropylamine
α-Chloroaldehydes
Aryldiazoacetates
N-vinylphthalimide
Methyl 1-aryl-2-amino-cyclopropane carboxylates
Methyl cyclopropanecarboxylate
Bromocyclopropane
Cyclopropene
Amino cyclopropyl carbinols
Allylic alcohols
Dioxaborolane
N-tosyl substituted ynamides
β-hydroxy enamines
Cyclopropanecarboxaldehyde
N-arylcyclopropylamines
Phenyl bromide
4-Methylphenyl bromide
2-Methoxyphenyl bromide
4-Chlorophenyl bromide
3-Pyridyl bromide

Future Research Directions and Unexplored Avenues for 1 Cyclopropylpropan 2 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Sustainability

The synthesis of cyclopropylamines, including 1-Cyclopropylpropan-2-amine, is poised for a paradigm shift with the integration of flow chemistry and automated synthesis platforms. Continuous-flow microreaction systems have already demonstrated the potential for highly efficient production of cyclopropylamine (B47189) itself through methods like the Hofmann rearrangement, achieving high yields in remarkably short residence times. acs.org This approach offers significant advantages over traditional batch methods, including improved safety, better process control, and enhanced scalability. acs.orgmdpi.com

Future research will likely focus on adapting and optimizing these continuous-flow methodologies for the specific synthesis of this compound and its derivatives. This includes the development of telescoped or two-step continuous-flow processes, which could streamline multi-step reaction sequences without the need for isolating intermediates. mpg.dersc.orgunica.it Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions. sigmaaldrich.comscripps.edunih.govcognit.cachemspeed.com The synergy between flow chemistry and automated platforms promises to deliver more efficient, sustainable, and economically viable methods for producing this compound. blazingprojects.com

Exploration of Novel Photoredox and Electrocatalytic Transformations Involving this compound

Recent advancements in photoredox and electrocatalysis have opened up new avenues for the functionalization of amines, and these strategies hold immense promise for this compound. Visible-light photoredox catalysis, in particular, has been shown to facilitate a variety of transformations involving cyclopropylamines, such as [3+2] cycloadditions with olefins. acs.orgnih.govchemrxiv.orgnih.gov These reactions proceed under mild conditions and offer a powerful tool for constructing complex molecular scaffolds. sigmaaldrich.com The inherent reactivity of the cyclopropylamine moiety, which can undergo ring-opening upon single-electron transfer, makes it an ideal substrate for such transformations. nih.govchemrxiv.org

Electrocatalysis offers a complementary and sustainable approach to activating this compound. Electrochemical methods can be employed for the oxidative ring-opening of cyclopropylamides to synthesize valuable heterocyclic structures like 1,3-oxazines. chemistryviews.org Furthermore, an electro-induced Hofmann rearrangement has been demonstrated as a practical method for synthesizing cyclopropylamines from their corresponding amides. researchgate.net Future research in this area will likely focus on expanding the scope of these photoredox and electrocatalytic reactions to include this compound, enabling the development of novel synthetic methodologies and the creation of diverse molecular libraries.

Advanced Supramolecular Chemistry and Self-Assembly of this compound Scaffolds

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents exciting opportunities for the application of this compound. While direct research on the self-assembly of this specific compound is nascent, the principles of supramolecular chemistry suggest its potential as a building block for creating ordered nanostructures. The amine group can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly. rsc.orgnih.gov

Future investigations could explore the design of this compound derivatives that can self-assemble into well-defined architectures such as fibers, tubes, or sheets. nih.gov These supramolecular scaffolds could find applications in areas like drug delivery, tissue engineering, and catalysis. nih.govdoi.org For instance, supramolecular amines have been used as scaffolds for the formation of silica (B1680970) superstructures, demonstrating the potential of amine-containing molecules to direct the organization of other materials. nih.gov The unique conformational constraints imposed by the cyclopropyl (B3062369) group could lead to novel and predictable self-assembly behaviors.

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Relevance

For this compound to achieve widespread industrial application, the development of sustainable and economically viable synthetic routes is paramount. Current methods for synthesizing cyclopropylamines often rely on multi-step processes that may use hazardous reagents or require costly starting materials. google.comorganic-chemistry.org Green chemistry principles, such as the use of renewable feedstocks and the development of catalytic processes, will be crucial in designing next-generation synthetic strategies. blazingprojects.comlongdom.org

Research in this area should focus on identifying more efficient and environmentally benign pathways to this compound. This could involve the exploration of novel catalytic systems, the use of biocatalysis, or the development of one-pot reaction sequences that minimize waste and energy consumption. longdom.org For example, the development of a direct and scalable synthesis from readily available starting materials would significantly enhance its industrial relevance. organic-chemistry.org The ultimate goal is to establish a manufacturing process that is not only cost-effective but also aligns with the principles of sustainable chemistry. blazingprojects.com

Addressing Remaining Stereochemical Control Challenges in Complex Derivatization

The stereoselective synthesis of substituted cyclopropylamines, including derivatives of this compound, remains a significant challenge in organic chemistry. The precise control of stereochemistry is critical for applications in pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its three-dimensional structure. While methods for the stereoselective synthesis of cyclopropanes have advanced considerably, achieving high levels of diastereo- and enantioselectivity in the synthesis of polysubstituted cyclopropylamines can be difficult. nih.govresearchgate.netunl.pt

Future research should focus on the development of novel catalytic systems and synthetic methodologies that allow for the precise control of all stereocenters in this compound derivatives. This could involve the use of chiral catalysts, asymmetric cyclopropanation reactions, or the diastereoselective functionalization of pre-existing cyclopropane (B1198618) rings. nih.govku.edunih.gov Tandem reactions that create multiple stereocenters in a single step are particularly attractive for their efficiency. nih.gov Overcoming these challenges will be key to unlocking the full potential of this compound in the development of new chiral drugs and other advanced materials. rochester.edu

New Applications in Emerging Fields of Material Science and Catalyst Design

The unique properties of the cyclopropylamine motif suggest that this compound could find novel applications in the burgeoning fields of material science and catalyst design. The rigidity and strain of the cyclopropane ring can impart unique mechanical and thermal properties to polymers and other materials. longdom.org Cyclopropylamine derivatives are already used in the synthesis of specialty polymers and advanced coatings. longdom.org Future research could explore the incorporation of this compound into novel polymer backbones to create materials with tailored properties for high-performance applications.

In the realm of catalyst design, the amine functionality of this compound makes it a potential ligand for metal catalysts. The development of novel palladium-catalyzed protocols for the arylation of cyclopropylamines highlights their utility in forming C-N bonds, which are prevalent in many important molecules. chemrxiv.orgnih.govresearchgate.net By designing and synthesizing chiral derivatives of this compound, it may be possible to create new classes of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The exploration of these new frontiers will undoubtedly expand the utility of this compound beyond its current applications.

Q & A

[Basic] What are the common synthetic routes for preparing 1-Cyclopropylpropan-2-amine and its hydrochloride salt?

The synthesis of this compound typically involves cyclopropanation of a precursor followed by amine group introduction. One method uses branched propanamine derivatives reacted with cyclopropyl-containing reagents under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like dichloromethane or toluene . For the hydrochloride salt, the free base is treated with hydrochloric acid, yielding a crystalline powder with enhanced stability and reactivity, often preferred in medicinal chemistry studies due to improved solubility .

[Basic] What spectroscopic and computational techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and amine group (δ 1.5–3.0 ppm).
  • Mass Spectrometry : For molecular ion ([M+H]⁺) verification (C₆H₁₃N, m/z 99.1).
  • InChI/SMILES Analysis : Canonical SMILES CC(CC1CC1)N and InChIKey WFJUBRAHXQCZAM-UHFFFAOYSA-N provide unambiguous structural identifiers .
  • X-ray Crystallography : For hydrochloride salt crystal structure determination, revealing hydrogen bonding networks .

[Advanced] How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions compared to linear alkylamines?

The cyclopropyl ring introduces angle strain (60° bond angles) and steric hindrance, which can:

  • Reduce Nucleophilicity : The strained ring withdraws electron density from the amine, slowing SN2 reactions.
  • Enhance Stability : Resistance to oxidation due to restricted conformational flexibility .
    Comparative studies with non-cyclopropyl analogs (e.g., isopropylamines) show 10–20% lower reaction rates in alkylation assays, highlighting steric and electronic effects .

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variations in:

  • Assay Conditions : pH, solvent (e.g., DMSO vs. aqueous buffers), and salt forms (free base vs. hydrochloride) alter bioavailability .
  • Enantiomeric Purity : Chiral centers in derivatives (e.g., (1R,2R)-isomers) may exhibit divergent receptor binding profiles .
    Strategies include:
  • Standardized Protocols : Use consistent salt forms and solvents.
  • Chiral Chromatography : To isolate enantiomers for activity comparisons .

[Basic] What are the key applications of this compound in medicinal chemistry?

  • Intermediate Synthesis : Used to build cyclopropane-containing pharmacophores, such as protease inhibitors or neurotransmitter analogs .
  • Biological Probes : The cyclopropyl group mimics rigid peptide bonds, enabling studies of enzyme-substrate interactions .

[Advanced] What methodological approaches are used to study the pharmacokinetics of this compound hydrochloride?

  • In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) assess metabolic degradation.
  • Permeability Studies : Caco-2 cell monolayers predict intestinal absorption, with logP values (~1.5) indicating moderate lipophilicity .
  • Plasma Protein Binding : Equilibrium dialysis shows 85–90% binding, influencing free drug concentration .

[Advanced] How does the hydrochloride salt form impact the compound’s interaction with biomolecules?

The hydrochloride salt increases solubility in aqueous media (up to 50 mg/mL), enhancing bioavailability in cell-based assays. However, the chloride counterion may interfere with ion-sensitive targets (e.g., ion channels), necessitating free-base controls .

Notes

  • Structural Analysis : Canonical SMILES and InChIKey ensure reproducibility across databases .
  • Advanced Methodologies : Kinetic studies (e.g., zwitterion mechanisms for amine reactions) provide frameworks for analogous research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.